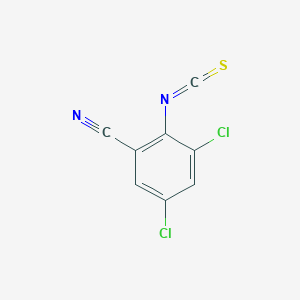
3,5-Dichloro-2-isothiocyanatobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-isothiocyanatobenzonitrile is an organic compound with the molecular formula C8H2Cl2N2S. It is known for its unique structure, which includes both isothiocyanate and nitrile functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-isothiocyanatobenzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
3,5-Dichloro-2-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the isothiocyanate group.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a thiourea derivative, while reaction with an alcohol may produce a thiocarbamate .
科学的研究の応用
3,5-Dichloro-2-isothiocyanatobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloro-2-isothiocyanatobenzonitrile involves its reactivity with nucleophiles. The isothiocyanate group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzonitrile: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
2,4-Dichloro-6-cyanophenylisothiocyanate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Its dual functional groups make it a versatile compound in synthetic chemistry and industrial applications .
特性
分子式 |
C8H2Cl2N2S |
|---|---|
分子量 |
229.08 g/mol |
IUPAC名 |
3,5-dichloro-2-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H2Cl2N2S/c9-6-1-5(3-11)8(12-4-13)7(10)2-6/h1-2H |
InChIキー |
MCXZFZUJSPHSCB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)N=C=S)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















